molecular formula C9H11NO2S B13249491 7-methanesulfonyl-2,3-dihydro-1H-indole

7-methanesulfonyl-2,3-dihydro-1H-indole

Cat. No.: B13249491
M. Wt: 197.26 g/mol
InChI Key: TVXXYUQVEMZXOW-UHFFFAOYSA-N
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Description

7-Methanesulfonyl-2,3-dihydro-1H-indole is a chemical compound with the molecular formula C9H11NO2S It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methanesulfonyl-2,3-dihydro-1H-indole typically involves the reaction of indole derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution reaction. The process involves the following steps:

    Starting Material: Indole derivative.

    Reagent: Methanesulfonyl chloride.

    Base: Triethylamine.

    Solvent: Dichloromethane or another suitable organic solvent.

    Reaction Conditions: The reaction is typically conducted at room temperature with continuous stirring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 7-Methanesulfonyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methanesulfonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic reagents such as amines or thiols.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of indole derivatives with reduced sulfonyl groups.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

7-Methanesulfonyl-2,3-dihydro-1H-indole has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-methanesulfonyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    7-Methanesulfonylindole: A closely related compound with similar chemical properties.

    2,3-Dihydro-1H-indole: A precursor in the synthesis of 7-methanesulfonyl-2,3-dihydro-1H-indole.

    Methanesulfonyl chloride: A reagent used in the synthesis of various sulfonyl derivatives.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the methanesulfonyl group. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

7-methylsulfonyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H11NO2S/c1-13(11,12)8-4-2-3-7-5-6-10-9(7)8/h2-4,10H,5-6H2,1H3

InChI Key

TVXXYUQVEMZXOW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1NCC2

Origin of Product

United States

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